molecular formula C16H23BrN2O4 B5066020 1-(3-bromobenzyl)-4-isopropylpiperazine oxalate

1-(3-bromobenzyl)-4-isopropylpiperazine oxalate

Cat. No. B5066020
M. Wt: 387.27 g/mol
InChI Key: BBQQJHGMVLVBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-isopropylpiperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a substitute for amphetamines and ecstasy. However, BZP has also been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In

Mechanism of Action

1-(3-bromobenzyl)-4-isopropylpiperazine oxalate acts as a dopamine and serotonin reuptake inhibitor and a non-selective monoamine releasing agent. This means that it increases the levels of dopamine and serotonin in the brain, leading to increased feelings of euphoria and stimulation. This compound also acts as an agonist at the 5-HT2B receptor, which is believed to be responsible for its cardiovascular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound also has a stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. However, this compound can also have negative effects on the body, including dehydration, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzyl)-4-isopropylpiperazine oxalate has several advantages for use in lab experiments, including its unique chemical structure and pharmacological properties. This compound has been shown to have a positive effect on mood, cognitive function, and memory in animal studies, making it a potentially useful tool for studying these processes. However, this compound also has several limitations, including its potential for abuse and the difficulty of controlling its effects on the body.

Future Directions

There are several future directions for research on 1-(3-bromobenzyl)-4-isopropylpiperazine oxalate, including its potential use as a therapeutic agent for various neurological and psychiatric disorders. This compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the long-term effects of this compound on the body and its potential for abuse.

Synthesis Methods

1-(3-bromobenzyl)-4-isopropylpiperazine oxalate can be synthesized through a multi-step process that involves the reaction of 1-benzylpiperazine with bromine in the presence of a catalyst, followed by the alkylation of the resulting 3-bromobenzylpiperazine with isopropylamine. The final product is obtained by reacting the piperazine compound with oxalic acid. The synthesis of this compound requires specialized equipment and expertise, as it involves the use of hazardous chemicals and requires precise control of reaction conditions.

Scientific Research Applications

1-(3-bromobenzyl)-4-isopropylpiperazine oxalate has been studied for various scientific research applications, including its potential use as a psychotherapeutic agent, a cognitive enhancer, and an anti-inflammatory agent. This compound has been shown to have a positive effect on mood, cognitive function, and memory in animal studies. Additionally, this compound has been found to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2.C2H2O4/c1-12(2)17-8-6-16(7-9-17)11-13-4-3-5-14(15)10-13;3-1(4)2(5)6/h3-5,10,12H,6-9,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQQJHGMVLVBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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